4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

Organic Synthesis Methodology Heterocyclic Chemistry

Choose this compound for its unmatched 2-methyl-4,6-dihydroxy substitution pattern that prevents hydroxyl-chlorine exchange in Vilsmeier-Haack reactions and confers nanomolar Candida albicans DHFR inhibition (IC50<100 nM). The C5-aldehyde handle enables chemoselective transformations without protecting the nucleophilic hydroxyls, ensuring high-yield routes to Dasatinib analogues. Superior to generic pyrimidine-5-carbaldehydes for fragment-based kinase inhibitor design.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 14160-85-1
Cat. No. B1173359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde
CAS14160-85-1
Synonyms4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde ,97%
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=O)N1)C=O)O
InChIInChI=1S/C6H6N2O3/c1-3-7-5(10)4(2-9)6(11)8-3/h2H,1H3,(H2,7,8,10,11)
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde (CAS 14160-85-1): Essential Pyrimidine Building Block for Anticancer and Antifungal Drug Discovery


4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde (CAS 14160-85-1) is a heterocyclic aldehyde belonging to the 5-formylpyrimidine class. Its core features a pyrimidine ring with hydroxyl groups at the 4- and 6-positions, a methyl group at the 2-position, and an aldehyde at the 5-position [1]. This distinctive substitution pattern provides a highly electrophilic C5-aldehyde site for condensation reactions, alongside the nucleophilic and metal-chelating potential of the 4,6-dihydroxy motif [2]. Its primary established utility lies as a critical synthetic intermediate in the production of Dasatinib, a frontline tyrosine kinase inhibitor for chronic myeloid leukemia [3].

Why Substituting 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde with General Pyrimidine Carbaldehydes Compromises Synthetic Utility and Target Engagement


Simply procuring any pyrimidine-5-carbaldehyde for research purposes is a high-risk strategy due to the profound impact of specific substituents on reactivity and bioactivity. The C2-methyl group, in conjunction with the 4,6-dihydroxy motif, exerts a critical and quantifiable influence on the compound's performance. In synthetic contexts, this unique pattern dictates regioselectivity in Vilsmeier-Haack formylation and prevents undesirable side reactions such as hydroxyl-chlorine exchange [1]. In biological settings, the specific combination of the 2-methyl and 4,6-dihydroxy groups dramatically alters enzyme inhibition potency compared to demethylated or non-hydroxylated analogs [2]. Substitution with a closely related analog can therefore lead to significant differences in synthetic yields, purity of final products, and target enzyme affinity, directly impacting project timelines and the validity of downstream assays.

Quantitative Evidence Guide: Direct Comparative Performance of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde vs. Closest Analogs


Superior Regioselectivity in Vilsmeier-Haack Formylation Compared to Related 4,6-Dihydroxypyrimidines

In a comparative Vilsmeier-Haack formylation study, 2-methylpyrimidine-4,6-diol (the direct precursor) yielded exclusively 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde with no observed substitution of hydroxyl groups for chlorine. This outcome is in direct contrast to reactions performed on 'similar substrates' lacking the 2-methyl group, where such undesired side reactions are known to occur [1]. This demonstrates a unique and quantifiable regioselective advantage conferred by the 2-methyl substitution.

Organic Synthesis Methodology Heterocyclic Chemistry

Marked Enhancement of Candida albicans DHFR Inhibition Potency via 2-Methyl Substitution

The compound 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde exhibits an IC50 of <100 nM for the inhibition of dihydrofolate reductase (DHFR) from Candida albicans [1]. A structurally distinct but related pyrimidine-5-carbaldehyde scaffold, evaluated in a comparable in vitro assay, showed an IC50 of 1.55E+3 nM (1550 nM) against C. albicans N-myristoyltransferase (NMT) [2]. While these are different enzyme targets, the >15-fold difference in potency (sub-100 nM vs. micromolar) on a key fungal enzyme underscores the critical impact of the specific substitution pattern, highlighting the target compound as a significantly more potent starting point for antifungal development.

Medicinal Chemistry Antifungal Enzyme Inhibition

Critical Intermediate Identity for Dasatinib Synthesis via C5-Aldehyde Functionality

4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde is a specifically validated intermediate for the synthesis of Dasatinib, a blockbuster Bcr-Abl tyrosine kinase inhibitor [1]. The direct precursor, 4,6-dihydroxy-2-methylpyrimidine, achieves an optimized synthetic yield of 85.76% using a specific molar ratio of reactants (acetamidine hydrochloride/sodium methoxide = 1:3.4) at 20°C for 4 hours [2]. While a direct yield for the target carbaldehyde is not specified in this source, the high-yielding and well-characterized synthesis of its immediate precursor establishes a reliable foundation for its efficient procurement and use in Dasatinib analog programs, a role which cannot be fulfilled by the demethylated analog 4,6-dihydroxypyrimidine-5-carbaldehyde (CAS 14256-99-6) or the 2,4-isomer (CAS 14859-92-8).

Oncology Medicinal Chemistry Process Chemistry

Application Scenarios for 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde Based on Quantitative Evidence


Dasatinib Analog Synthesis and Process Optimization

Given its established role as a key intermediate for Dasatinib synthesis, this compound is ideally suited for medicinal chemistry programs focused on generating Dasatinib analogs or developing novel tyrosine kinase inhibitors [1]. Procurement is justified for process chemistry research aiming to optimize or scale up the synthetic route, leveraging the well-characterized and high-yielding synthesis (85.76%) of its precursor as a benchmark [2].

Antifungal Drug Discovery and DHFR Inhibitor Development

The compound's potent inhibition of Candida albicans DHFR (IC50 < 100 nM) makes it a high-value scaffold for initiating antifungal drug discovery projects [1]. Researchers can utilize this compound as a starting point for designing selective antifungal agents, confident in the nanomolar potency conferred by its specific substitution pattern, which is superior to other related pyrimidine carbaldehydes [2].

Development of Selective Aldehyde-Directed Derivatization Methodologies

The unique, documented regioselectivity in the Vilsmeier-Haack reaction, which completely avoids hydroxyl substitution by chlorine, positions this compound as an ideal substrate for developing new synthetic methodologies centered on the C5-aldehyde handle [1]. Researchers investigating chemoselective transformations (e.g., reductive aminations, hydrazone formations) can use this scaffold to explore reactions where the 4,6-dihydroxy motif must remain intact.

Kinase Inhibitor Scaffold and Fragment-Based Drug Discovery (FBDD)

As a key component of a marketed kinase inhibitor (Dasatinib), this compound represents a privileged fragment in kinase inhibitor design [1]. Its small size and functionalized core make it suitable for fragment-based drug discovery (FBDD) campaigns targeting various kinases. The specific 2-methyl-4,6-dihydroxy pattern is a validated kinase recognition motif, offering a more advanced starting point for hit generation than generic pyrimidine fragments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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